An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
This technical guide provides a detailed analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and empirical data from analogous structures, to present a comprehensive and scientifically grounded prediction. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of novel small molecules.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule. For novel compounds such as 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, a detailed understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its conformational dynamics.
This guide will first present the predicted ¹H and ¹³C NMR chemical shifts, followed by a detailed rationale for these predictions based on the analysis of the molecule's constituent fragments. Subsequently, a comprehensive experimental protocol for the acquisition of high-quality NMR data will be outlined. Finally, advanced 2D NMR techniques that would be instrumental in confirming the predicted assignments will be discussed.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile are summarized in the tables below. These predictions are based on the additive effects of substituents on the chemical shifts of the parent structures and are provided with a rationale in the subsequent sections.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (in CDCl₃ at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | d | 1H | Ar-H (H-6) |
| ~ 7.50 | t | 1H | Ar-H (H-4) |
| ~ 7.35 | t | 1H | Ar-H (H-5) |
| ~ 7.30 | d | 1H | Ar-H (H-3) |
| ~ 3.80 | s | 2H | Ar-CH₂-N |
| ~ 3.65 | t | 2H | N-CH₂-CH₂-OH |
| ~ 2.70 | t | 2H | N-CH₂-CH₂-OH |
| ~ 2.65 | q | 2H | N-CH₂-CH₃ |
| ~ 2.50 (broad) | s | 1H | -OH |
| ~ 1.15 | t | 3H | N-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile (in CDCl₃ at 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140.0 | Ar-C (C-2) |
| ~ 133.0 | Ar-C (C-4) |
| ~ 132.5 | Ar-C (C-6) |
| ~ 129.0 | Ar-C (C-5) |
| ~ 127.0 | Ar-C (C-3) |
| ~ 118.0 | -C≡N |
| ~ 112.0 | Ar-C (C-1) |
| ~ 60.0 | Ar-CH₂-N |
| ~ 58.0 | N-CH₂-CH₂-OH |
| ~ 53.0 | N-CH₂-CH₂-OH |
| ~ 48.0 | N-CH₂-CH₃ |
| ~ 12.0 | N-CH₂-CH₃ |
Rationale for Predicted Chemical Shifts
The prediction of the ¹H and ¹³C NMR spectra is based on a fragment analysis approach, considering the known chemical shifts of benzonitrile, N-ethyl-N-(2-hydroxyethyl)amine, and the influence of the methylene bridge and the ortho-substitution pattern.
Aromatic Region (¹H and ¹³C)
The benzonitrile moiety is the starting point for predicting the aromatic signals. In unsubstituted benzonitrile, the aromatic protons appear in the range of 7.3-7.7 ppm, and the carbons resonate between 110-135 ppm.[1][2][3] The introduction of an alkylamino-methyl substituent at the ortho position (C-2) will induce significant changes in the electronic environment of the aromatic ring. This substituent is generally considered to be electron-donating through the nitrogen lone pair, which will affect the shielding of the aromatic protons and carbons.[4][5]
The ortho-substitution pattern breaks the symmetry of the benzene ring, leading to four distinct signals for the aromatic protons and six signals for the aromatic carbons.[6] The proton ortho to the electron-donating substituent (H-3) is expected to be the most shielded (shifted upfield), while the proton para to the substituent (H-5) will also experience some shielding. The proton at the 6-position, being ortho to the cyano group, is expected to be the most deshielded.[7]
Aliphatic Region (¹H and ¹³C)
The aliphatic region of the spectrum is predicted based on the chemical shifts of N-ethyl-N-(2-hydroxyethyl)amine and related structures.
-
Methylene Bridge (Ar-CH₂-N): The benzylic protons of the methylene bridge are expected to appear as a singlet around 3.80 ppm. This downfield shift is due to the proximity of the aromatic ring and the nitrogen atom. The corresponding carbon signal is predicted around 60.0 ppm.
-
N-Ethyl Group (N-CH₂-CH₃): The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons, predicted around 2.65 ppm. The methyl protons will appear as a triplet around 1.15 ppm. Their corresponding carbon signals are expected at approximately 48.0 ppm and 12.0 ppm, respectively.
-
N-(2-hydroxy-ethyl) Group (N-CH₂-CH₂-OH): The two methylene groups of the hydroxyethyl moiety are diastereotopic due to the chiral center created by the nitrogen atom (in a conformational sense). Therefore, they are expected to have distinct chemical shifts. The methylene group attached to the hydroxyl group (N-CH₂-CH₂ -OH) will be more deshielded and is predicted to resonate as a triplet around 3.65 ppm. The methylene group attached to the nitrogen (N-CH₂ -CH₂-OH) is predicted as a triplet around 2.70 ppm. Their corresponding carbon signals are expected around 58.0 ppm and 53.0 ppm. The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent, but is predicted here to be around 2.50 ppm.[8][9][10]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile, the following experimental protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules and is recommended as a starting point.[11] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[12][13] For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.[13]
-
Filtration: Dissolve the sample in the deuterated solvent in a small vial. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak, making the addition of TMS optional.
Instrument Parameters
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AT): 2-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more scans.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AT): 1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
Advanced 2D NMR for Structural Confirmation
To unequivocally confirm the predicted assignments and elucidate the complete connectivity of the molecule, a series of 2D NMR experiments are indispensable.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates the chemical shifts of protons with their directly attached carbons.[7] This is a powerful tool for assigning the carbon signals based on the more easily interpretable proton spectrum.
Caption: Predicted HSQC correlations for the title compound.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the aliphatic side chain to the benzonitrile ring.
Caption: Key predicted HMBC correlations for structural elucidation.
By combining the information from ¹H, ¹³C, HSQC, and HMBC spectra, a complete and confident structural assignment of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile can be achieved.
Conclusion
This technical guide provides a robust, theory-backed prediction of the ¹H and ¹³C NMR spectra of 2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile. The detailed rationale for the predicted chemical shifts, coupled with a comprehensive experimental protocol, offers a valuable resource for researchers working on the synthesis and characterization of this and structurally related compounds. The application of advanced 2D NMR techniques, as outlined, will be crucial for the definitive confirmation of the molecular structure.
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